molecular formula C26H23N7O2 B560132 Acalabrutinib CAS No. 1420477-60-6

Acalabrutinib

Cat. No. B560132
M. Wt: 465.52
InChI Key: WDENQIQQYWYTPO-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acalabrutinib is a medication used to treat mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL) in adults who have received at least one previous treatment for their cancer . It is a Bruton tyrosine kinase inhibitor .


Synthesis Analysis

Acalabrutinib is a second-generation, highly selective, potent, covalent Bruton tyrosine kinase (BTK) inhibitor . It exhibits minimal off-target activity in in vitro assays, providing the potential to improve tolerability over the first-in-class BTK inhibitor, ibrutinib .


Molecular Structure Analysis

The overall shape of the acalabrutinib molecule bound to the BTK active site is similar to that of bound ibrutinib, tirabrutinib, and zanubrutinib despite differences in the chemical structures .


Chemical Reactions Analysis

After administration of a single 100 mg radiolabelled acalabrutinib dose in healthy subjects, 84% of the dose was recovered in the feces and 12% of the dose was recovered in the urine .


Physical And Chemical Properties Analysis

Acalabrutinib has a molecular formula of C26H23N7O2 and a molecular weight of 465.51 .

Scientific Research Applications

Treatment of Chronic Lymphocytic Leukemia (CLL)

Acalabrutinib is used in the treatment of Chronic Lymphocytic Leukemia (CLL). It’s a Bruton tyrosine kinase inhibitor (BTKi) that has become the standard of care for patients with CLL .

Method of Application

In a real-world retrospective analysis, patients with CLL were treated with acalabrutinib vs ibrutinib using the Flatiron Health database . The primary outcome of interest was time to treatment discontinuation (TTD) .

Results

Acalabrutinib demonstrated statistically significant longer time to discontinuation than ibrutinib . After additional adjustment for prior BTKi use, the acalabrutinib cohort had a 41% lower risk of discontinuation vs ibrutinib .

Treatment of Mantle Cell Lymphoma (MCL)

Acalabrutinib is also used in the treatment of Mantle Cell Lymphoma (MCL), a subtype of Non-Hodgkin Lymphoma (NHL) .

Method of Application

In a study, patients received oral acalabrutinib 100 mg twice daily, plus Bendamustine and Rituximab (BR) in each 28-day cycle . Acalabrutinib was given until disease progression (PD) or intolerance .

Results

As of May 2018, median time on study was 17.6 months for Treatment-Naive (TN) and 14.2 months for Relapsed/Refractory (R/R) patients . 78% of TN and 50% of R/R patients completed 6 cycles of BR with acalabrutinib .

Combination Therapy with PI3Kdelta Inhibitor and Venetoclax

Acalabrutinib has been combined with a PI3Kdelta inhibitor (ACP-319) in a murine CLL model and demonstrated greater reduction in tumor proliferation . It has also been combined with venetoclax .

Method of Application

Blood samples obtained from CLL patients not enrolled in a clinical trial were treated with acalabrutinib and venetoclax .

Results

This combination was demonstrated to have increased apoptosis when compared to either drug alone, suggesting a synergistic relationship similar to that seen with ibrutinib and venetoclax . A subsequent in vivo experiment demonstrated prolonged survival in mice treated with both acalabrutinib and venetoclax as compared to either drug alone .

Treatment of Waldenström’s Macroglobulinemia

Acalabrutinib is being studied for the treatment of Waldenström’s Macroglobulinemia, a rare type of non-Hodgkin’s lymphoma .

Method of Application

In a study, patients received oral acalabrutinib 100 mg twice daily until disease progression or intolerance .

Results

The study is still ongoing, and results are yet to be published .

Combination with Obinutuzumab

Acalabrutinib has been used in combination with Obinutuzumab for the treatment of Chronic Lymphocytic Leukemia (CLL) .

Method of Application

In a clinical trial, patients were treated with acalabrutinib in combination with Obinutuzumab .

Results

The combination of acalabrutinib and Obinutuzumab showed promising results in the treatment of CLL .

Treatment of Marginal Zone Lymphoma (MZL)

Acalabrutinib is also being studied for the treatment of Marginal Zone Lymphoma (MZL), a type of non-Hodgkin’s lymphoma .

Method of Application

In a study, patients received oral acalabrutinib 100 mg twice daily until disease progression or intolerance .

Results

The study is still ongoing, and results are yet to be published .

Comparative Effectiveness Study with Ibrutinib

Acalabrutinib has been compared with Ibrutinib in real-world patients with Chronic Lymphocytic Leukemia (CLL) .

Method of Application

In a real-world retrospective analysis, patients with CLL were treated with acalabrutinib vs ibrutinib using the Flatiron Health database . The primary outcome of interest was time to treatment discontinuation (TTD) .

Results

Patients with CLL receiving acalabrutinib demonstrated lower rates of discontinuation and a prolonged time to discontinuation vs those receiving ibrutinib . After additional adjustment for prior BTKi use, the acalabrutinib cohort had a 41% lower risk of discontinuation vs ibrutinib .

Combination with PI3Kdelta Inhibitor

Acalabrutinib has been combined with a PI3Kdelta inhibitor (ACP-319) in a murine CLL model and demonstrated greater reduction in tumor proliferation .

Method of Application

Blood samples obtained from CLL patients not enrolled in a clinical trial were treated with acalabrutinib and a PI3Kdelta inhibitor .

Results

This combination demonstrated greater reduction in tumor proliferation, NF-KB signaling and expression of BCL-xL and MCL-1 as compared to monotherapy .

Frontline or Relapsed/Refractory Higher-Risk CLL

Acalabrutinib has been used in frontline or relapsed/refractory higher-risk CLL .

Method of Application

Data was pooled from 5 prospective clinical studies of acalabrutinib as monotherapy or in combination with obinutuzumab in patients with higher-risk CLL in treatment-naive (TN) or relapsed/refractory (R/R) cohorts .

Results

The study is still ongoing, and results are yet to be published .

Safety And Hazards

Acalabrutinib may cause a brain infection that can lead to disability or death . It may also cause serious side effects such as unusual bleeding, heart rhythm disorders, low blood cell counts, and signs of infection . Cardiotoxic adverse events have been observed in nearly 3% of patients treated with acalabrutinib .

Future Directions

Combination strategies with acalabrutinib could allow patients to receive a fixed-duration therapy and then subsequently stop treatment while in remission vs receiving indefinite single-agent BTK inhibitor therapy .

properties

IUPAC Name

4-[8-amino-3-[(2S)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDENQIQQYWYTPO-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC(=O)N1CCC[C@H]1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401026209
Record name Acalabrutinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Freely soluble in water at pH values below 3 but is practically insoluble in water at pH values above 6
Record name Acalabrutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11703
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Mantle Cell Lymphoma (MCL) is a rare yet aggressive type of B-cell non-Hodgkin lymphoma (NHL) with poor prognosis. Subsequently, relapse is common in MCL patients and ultimately represents disease progression. Lymphoma occurs when immune system lymphocytes grow and multiply uncontrollably. Such cancerous lymphocytes may travel to many parts of the body, including the lymph nodes, spleen, bone marrow, blood, and other organs where they can multiply and form a mass(es) called a tumor. One of the main kinds of lymphocytes that can develop into cancerous lymphomas are the body's own B-lymphocytes (B-cells). Bruton Tyrosine Kinase (BTK) is a signalling molecule of the B-cell antigen receptor and cytokine receptor pathways. Such BTK signaling causes the activation of pathways necessary for B-cell proliferation, trafficking, chemotaxis, and adhesion. Acalabrutinib is a small molecule inhibitor of BTK. Both acalabrutinib and its active metabolite, ACP-5862, act to form a covalent bond with a cysteine residue (Cys481) in the BTK active site, leading to inhibition of BTK enzymatic activity. As a result, acalabrutinib inhibits BTK-mediated activation of downstream signaling proteins CD86 and CD69, which ultimately inhibits malignant B-cell proliferation and survival Whereas ibrutinib is typically recognized as the first-in-class BTK inhibitor, acalabrutinib is considered a second generation BTK inhibitor primarily because it demonstrates highter selectivity and inhibition of the targeted activity of BTK while having a much greater IC50 or otherwise virtually no inhibition on the kinase activities of ITK, EGFR, ERBB2, ERBB4, JAK3, BLK, FGR, FYN, HCK, LCK, LYN, SRC, and YES1. In effect, acalabrutinib was rationally designed to be more potent and selective than ibrutinib, all the while demonstrating fewer adverse effects - in theory - because of the drug's minimized off target effects.
Record name Acalabrutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11703
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Acalabrutinib

CAS RN

1420477-60-6
Record name 4-[8-Amino-3-[(2S)-1-(1-oxo-2-butyn-1-yl)-2-pyrrolidinyl]imidazo[1,5-a]pyrazin-1-yl]-N-2-pyridinylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420477-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acalabrutinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1420477606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acalabrutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11703
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acalabrutinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACALABRUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I42748ELQW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
7,480
Citations
JC Byrd, P Hillmen, P Ghia, AP Kater… - Journal of clinical …, 2021 - ingentaconnect.com
PURPOSE Among Bruton's tyrosine kinase inhibitors, acalabrutinib has greater selectivity than ibrutinib, which we hypothesized would improve continuous therapy tolerability. We …
Number of citations: 309 www.ingentaconnect.com
JC Byrd, B Harrington, S O'Brien… - … England Journal of …, 2016 - Mass Medical Soc
… In this study, the selective BTK inhibitor acalabrutinib had promising safety and efficacy profiles in patients with relapsed CLL, including those with chromosome 17p13.1 deletion. (…
Number of citations: 948 www.nejm.org
FT Awan, A Schuh, JR Brown, RR Furman… - Blood …, 2019 - ashpublications.org
… Acalabrutinib is a potent, covalent BTK inhibitor with greater selectivity than ibrutinib. We evaluated the safety and efficacy of 100 mg of acalabrutinib … to acalabrutinib start was 47 days (…
Number of citations: 180 ashpublications.org
JC Byrd, WG Wierda, A Schuh… - Blood, The Journal …, 2020 - ashpublications.org
… Acalabrutinib is a highly selective, potent covalent BTK inhibitor expected to have minimal off-target activity. Acalabrutinib … Preclinical studies of acalabrutinib demonstrated selectivity for …
Number of citations: 161 ashpublications.org
J Wu, M Zhang, D Liu - Journal of hematology & …, 2016 - jhoonline.biomedcentral.com
… Acalabrutinib binds covalently to Cys481 with improved selectivity and in … acalabrutinib inhibited tyrosine phosphorylation of downstream targets of ERK, IKB, and AKT [24]. Acalabrutinib …
Number of citations: 276 jhoonline.biomedcentral.com
HA Abbas, WG Wierda - Frontiers in Oncology, 2021 - frontiersin.org
… of acalabrutinib in patients with CLL, MCL, and Waldenstrom’s macroglobulinemia. Recent phase 3 data showed that acalabrutinib … /refractory CLL, and acalabrutinib with or without …
Number of citations: 25 www.frontiersin.org
JC Byrd, WG Wierda, A Schuh, S Devereux, JM Chaves… - Blood, 2017 - Elsevier
… A promising safety and efficacy profile was previously reported for acalabrutinib in patients … Oral acalabrutinib was administered in 28-day cycles at 100-400 mg QD or 100-200 mg BID …
Number of citations: 23 www.sciencedirect.com
RR Furman, WG Wierda, A Schuh, PEM Patten… - Blood, 2022 - ashpublications.org
… 1/2 study of acalabrutinib (multicenter, multicohort ACE-CL-… enrolled into dose cohorts at acalabrutinib dosages of 100, 175… study, patients received oral acalabrutinib 100 mg BID or 200 …
Number of citations: 5 ashpublications.org
JC Byrd, JA Woyach, RR Furman… - Blood, The Journal …, 2021 - ashpublications.org
… Acalabrutinib has demonstrated significant efficacy and safety in relapsed chronic lymphocytic leukemia (CLL). Efficacy and safety of acalabrutinib … Acalabrutinib was administered orally …
Number of citations: 56 ashpublications.org
M Wang, S Rule, PL Zinzani, A Goy, RO Casasnovas… - Blood, 2017 - Elsevier
… Acalabrutinib was administered orally at 100 mg twice daily … Acalabrutinib PK parameters indicated rapid absorption and … , treatment with single-agent acalabrutinib resulted in high ORR …
Number of citations: 13 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.